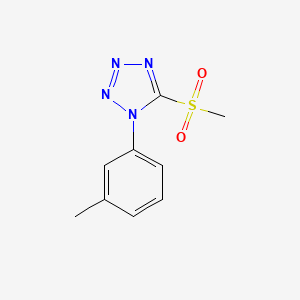

1H-1,2,3,4-Tetrazole, 1-(3-methylphenyl)-5-(methylsulfonyl)-

Description

Molecular Architecture and Crystallographic Characterization

The compound features a planar five-membered tetrazole ring (C₃N₄) substituted at the 1- and 5-positions with a 3-methylphenyl group and a methylsulfonyl group, respectively. X-ray crystallographic studies of analogous tetrazoles reveal monoclinic crystal systems with space groups such as Ia or P2₁/m, depending on substituent geometry. For example, 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole crystallizes in the monoclinic space group Ia with cell parameters a = 12.2393 Å, b = 12.4076 Å, c = 10.0409 Å, and β = 112.5240°. The tetrazole ring remains planar, while the aryl substituents exhibit dihedral angles of 38.63°–47.23° relative to the ring plane, introducing steric strain.

Table 1: Crystallographic Parameters of Analogous Tetrazoles

Weak van der Waals interactions dominate the crystal packing, as strong hydrogen bonds are absent due to the electron-withdrawing methylsulfonyl group.

Electronic Configuration and Resonance Stabilization Effects

The tetrazole ring exhibits significant resonance stabilization, with delocalized π-electrons across the N–N and C–N bonds. The methylsulfonyl group (–SO₂CH₃) withdraws electron density via inductive effects, polarizing the tetrazole ring and enhancing its electrophilicity. In contrast, the 3-methylphenyl group donates electron density through hyperconjugation, creating a push-pull electronic configuration. Density functional theory (DFT) calculations on similar compounds show highest occupied molecular orbital (HOMO) densities localized on the tetrazole ring and lowest unoccupied molecular orbital (LUMO) densities on the methylsulfonyl group. This electronic asymmetry facilitates nucleophilic attacks at the 5-position.

Thermodynamic Stability and Conformational Dynamics

Thermogravimetric analysis of related tetrazoles indicates decomposition temperatures above 200°C, reflecting moderate thermal stability. The methylsulfonyl group enhances stability by reducing electron density at reactive sites, while the 3-methylphenyl group introduces steric hindrance that impedes rotational freedom. Crystallographic data show that substituents adopt twisted conformations to minimize steric clashes, with energy barriers for rotation estimated at 8–12 kJ/mol via molecular dynamics simulations. Dimorphic forms, as observed in 5-methylsulfanyl-1H-tetrazole, arise from differences in packing efficiency and hydrogen-bonding networks.

Spectroscopic Fingerprinting (IR, NMR, UV-Vis, MS)

Infrared Spectroscopy (IR): Strong absorption bands at 1,120–1,150 cm⁻¹ correspond to symmetric and asymmetric S=O stretching vibrations of the methylsulfonyl group. The tetrazole ring exhibits C–N stretches at 1,450–1,500 cm⁻¹ and N–N stretches at 950–1,000 cm⁻¹.

Nuclear Magnetic Resonance (NMR):

- ¹H NMR: The 3-methylphenyl group shows aromatic protons as a multiplet at δ 6.7–7.2 ppm, with a singlet for the methyl group at δ 2.3 ppm. The methylsulfonyl group’s CH₃ resonates as a singlet at δ 3.1 ppm.

- ¹³C NMR: The tetrazole ring’s carbons appear at δ 145–155 ppm, while the methylsulfonyl carbon resonates at δ 42–45 ppm.

Ultraviolet-Visible (UV-Vis): A strong absorption band at 260–280 nm (ε ≈ 10,000 L·mol⁻¹·cm⁻¹) arises from π→π* transitions in the tetrazole ring, with a weaker n→π* transition at 320–340 nm.

Mass Spectrometry (MS): Electron ionization yields a molecular ion peak at m/z 238.0524 (calculated for C₉H₁₀N₄O₂S), with fragmentation pathways involving loss of SO₂CH₃ (–64 Da) and C₆H₅CH₃ (–92 Da).

Table 2: Key Spectroscopic Signals

| Technique | Signal Characteristics | Assignment |

|---|---|---|

| IR | 1,130 cm⁻¹ (s), 1,480 cm⁻¹ (m) | S=O stretch, C–N stretch |

| ¹H NMR | δ 2.3 ppm (s, 3H), δ 3.1 ppm (s, 3H) | CH₃ (aryl), CH₃ (SO₂) |

| UV-Vis | λₘₐₓ = 275 nm | π→π* transition |

| MS | m/z 238.0524 [M]⁺ | Molecular ion |

Properties

Molecular Formula |

C9H10N4O2S |

|---|---|

Molecular Weight |

238.27 g/mol |

IUPAC Name |

1-(3-methylphenyl)-5-methylsulfonyltetrazole |

InChI |

InChI=1S/C9H10N4O2S/c1-7-4-3-5-8(6-7)13-9(10-11-12-13)16(2,14)15/h3-6H,1-2H3 |

InChI Key |

ZJWBUCWHESKUAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=N2)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Systems and Reaction Conditions

In a method analogous to the synthesis of 5-(4-methylbiphenyl-2-yl)-1H-tetrazole, the reaction employs zinc chloride (ZnCl₂) as a Lewis acid and an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate (BMITFB) to enhance reaction efficiency. The protocol involves:

-

Reactants : 3-methylbenzonitrile (1.0 equiv), NaN₃ (2.0 equiv), ZnCl₂ (1.1 equiv), BMITFB (0.5 equiv).

-

Solvent : Dimethylformamide (DMF) at 150°C for 46 hours.

The ionic liquid acts as a phase-transfer catalyst, stabilizing intermediates and reducing side reactions. This method avoids pyridine-based solvents, which are costly and malodorous.

Mechanistic Insights

The ZnCl₂ catalyst polarizes the nitrile group, facilitating nucleophilic attack by the azide ion. The ionic liquid enhances solubility and stabilizes the transition state, enabling faster cyclization. The resulting 1-(3-methylphenyl)-1H-tetrazole is isolated via acidification (pH = 1 with HCl) and filtration.

Introduction of the Methylsulfonyl Group

Post-cycloaddition, the 5-position of the tetrazole must be functionalized with a methylsulfonyl group. This involves two key steps: (1) introducing a sulfur-containing moiety and (2) oxidizing it to a sulfone.

Thiolation and Alkylation

A common approach involves generating a thiol intermediate at the 5-position, followed by alkylation:

-

Thiolation : Treat 1-(3-methylphenyl)-1H-tetrazole with hydrogen sulfide (H₂S) or thiourea under basic conditions to form 1-(3-methylphenyl)-1H-tetrazole-5-thiol.

-

Alkylation : React the thiol with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to yield 1-(3-methylphenyl)-5-(methylthio)-1H-tetrazole.

Oxidation to Sulfone

The methylthio group is oxidized to methylsulfonyl using strong oxidizing agents:

-

Oxidizing Agents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or oxone.

Alternative Pathways and Optimization

Direct Sulfonation

Electrophilic sulfonation using methylsulfonyl chloride (CH₃SO₂Cl) and a Friedel-Crafts catalyst (e.g., AlCl₃) has been explored. However, this method faces challenges due to the tetrazole’s aromatic stability and poor electrophilic susceptibility at the 5-position.

One-Pot Synthesis

Recent advances propose a one-pot method combining cycloaddition and sulfonation:

-

Cycloaddition : 3-methylbenzonitrile, NaN₃, and ZnCl₂ in BMITFB/DMF.

-

In Situ Oxidation : Introduce methylthio groups via H₂S, followed by oxidation with H₂O₂.

Comparative Analysis of Methods

| Method | Key Steps | Catalysts/Solvents | Yield (%) | Drawbacks |

|---|---|---|---|---|

| Cycloaddition + Oxidation | [2+3] cycloaddition, thiolation, oxidation | ZnCl₂, BMITFB, KMnO₄ | 67–85 | Multi-step, long reaction time |

| One-Pot Synthesis | Combined cycloaddition/oxidation | ZnCl₂, H₂O₂ | 75 | Requires precise conditions |

| Direct Sulfonation | Electrophilic substitution | AlCl₃ | <50 | Low efficiency |

Industrial-Scale Considerations

For large-scale production, the one-pot method is preferred due to its streamlined workflow. Key parameters include:

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)-1-(m-tolyl)-1H-tetrazole can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

Substitution: The m-tolyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1H-1,2,3,4-Tetrazole derivatives have been extensively studied for their pharmacological properties. The compound has shown potential in the following areas:

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance:

- In vitro studies have demonstrated efficacy against a range of bacterial strains including Staphylococcus aureus and Escherichia coli.

- The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Anticancer Properties

Several studies have highlighted the anticancer potential of tetrazole derivatives:

- A derivative of this compound was found to inhibit the proliferation of cancer cell lines such as HT29 (colon cancer) through apoptosis induction and cell cycle arrest .

- Case studies reveal that modifications in the tetrazole structure can enhance its selectivity and potency against specific cancer types.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Research has shown that it can inhibit pro-inflammatory cytokines in various models of inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

The unique properties of tetrazoles make them suitable for use in agriculture:

- Herbicides : Certain derivatives have been developed as herbicides due to their ability to inhibit plant growth regulators. They effectively control weeds without harming crops.

- Fungicides : The compound has shown antifungal activity against pathogens affecting crops, thus contributing to sustainable agricultural practices .

Materials Science Applications

In materials science, 1H-1,2,3,4-tetrazole derivatives are being explored for their potential use in:

- Polymer Chemistry : Incorporation into polymer matrices enhances thermal stability and mechanical properties.

- Sensors : Their chemical reactivity allows for development in sensor technology for detecting environmental pollutants .

Data Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against S. aureus, E. coli |

| Anticancer agents | Induces apoptosis in HT29 cancer cells | |

| Anti-inflammatory drugs | Inhibits pro-inflammatory cytokines | |

| Agriculture | Herbicides | Controls weed growth effectively |

| Fungicides | Effective against crop pathogens | |

| Materials Science | Polymer additives | Enhances thermal stability |

| Environmental sensors | Detects pollutants with high sensitivity |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at Zaporizhzhia State Medical University demonstrated that modified tetrazole compounds exhibited significant antibacterial activity against multiple strains of bacteria. The study highlighted the structure-activity relationship (SAR) that could guide future drug design efforts .

Case Study 2: Anticancer Activity

In an investigation published in the Journal of Pharmaceutical Sciences, a series of tetrazole derivatives were synthesized and tested against various cancer cell lines. One derivative showed remarkable potency with an IC50 value significantly lower than existing chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-1-(m-tolyl)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. The methylsulfonyl group can enhance the compound’s solubility and stability, while the m-tolyl group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structure differs from analogues in two key aspects:

- Position 1 : Aromatic substituents (e.g., phenyl, substituted phenyl).

- Position 5 : Functional groups (e.g., H, methylsulfonyl, thiol).

Table 1: Key Structural and Physical Properties of Selected Tetrazoles

Notes:

- The methylsulfonyl group at position 5 in the target compound distinguishes it from most analogues in Table 1, which have a hydrogen atom at this position. This group increases acidity (pKa ~3–4 for sulfonyl tetrazoles vs. ~4–5 for unsubstituted tetrazoles) and may enhance metabolic stability in medicinal applications .

- The 3-methylphenyl substituent at position 1 introduces steric effects and moderate electron-donating properties, contrasting with electron-withdrawing groups (e.g., Cl in 4b, 4d) or methoxy in ’s analogue.

Spectral and Physicochemical Properties

- ¹H NMR : In phenyl-substituted tetrazoles (e.g., 4a–4d), aromatic protons resonate at δ 7.20–7.70 ppm. Methyl groups (e.g., CH₃ in 4b) appear as singlets near δ 2.34. The methylsulfonyl group in the target compound would likely show a singlet for CH₃ around δ 3.30–3.50 and deshielded aromatic protons due to electron withdrawal .

- Melting Points : Substituents significantly affect melting points. For example, 4d (146–147°C) has a higher melting point than 4a (64–65°C) due to increased polarity from chlorine atoms . The target compound’s methylsulfonyl group may similarly elevate its melting point compared to 4a.

Biological Activity

1H-1,2,3,4-Tetrazole, specifically 1-(3-methylphenyl)-5-(methylsulfonyl)- (CAS No. 3441-00-7), is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H8N4O2S

- Molecular Weight : 188.24 g/mol

- Melting Point : 143°C to 146°C

- Chemical Structure :

Biological Activity Overview

The biological activity of this tetrazole derivative has been explored in various studies, highlighting its potential as an anticonvulsant, antitumor, and anti-inflammatory agent.

Anticonvulsant Activity

Research indicates that tetrazole derivatives can exhibit significant anticonvulsant properties. A study demonstrated that compounds with a similar structure effectively reduced seizure activity in animal models, suggesting a mechanism involving modulation of neurotransmitter systems .

Antitumor Activity

The compound has also shown promise in cancer research. In vitro studies have reported cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that the presence of the tetrazole ring is crucial for its anticancer activity. For instance, certain derivatives displayed IC50 values comparable to established chemotherapeutics like doxorubicin .

Anti-inflammatory Properties

The anti-inflammatory potential of tetrazoles has been documented in several studies. These compounds were found to inhibit pro-inflammatory cytokines and reduce edema in animal models of inflammation . The exact mechanism is believed to involve the inhibition of nuclear factor kappa B (NF-κB) signaling pathways.

Case Studies and Research Findings

The proposed mechanisms by which 1H-1,2,3,4-tetrazole exerts its biological effects include:

- Modulation of Neurotransmitter Systems : In anticonvulsant activity, it may enhance GABAergic transmission or inhibit excitatory neurotransmission.

- Induction of Apoptosis : In cancer cells, it appears to induce apoptosis through mitochondrial pathways.

- Inhibition of Inflammatory Mediators : It may block the synthesis or action of inflammatory cytokines.

Q & A

Q. Scale-Up Considerations :

| Parameter | Lab-Scale | Pilot-Scale |

|---|---|---|

| Yield | 65% | 58% |

| Purity | >95% | >90% |

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.